Verucopeptin is derived from certain actinomycetes, a group of bacteria known for their ability to produce a wide range of bioactive compounds. The compound falls under the classification of natural products, specifically within the category of secondary metabolites, which are not directly involved in the normal growth, development, or reproduction of organisms but play crucial roles in defense and competition.
The total synthesis of verucopeptin involves multiple steps, primarily focusing on the condensation of a depsipeptide core with a polyketide side chain unit. The synthesis can be broken down into several key stages:
The synthesis requires precise control over reaction conditions, including temperature and pH, to maintain stability and ensure successful product formation .
Verucopeptin's molecular structure is complex, featuring a cyclic arrangement that contributes to its biological activity. The InChI key for verucopeptin is IKTLLLGZSOKVRF-ZTKZIYFRSA-N, indicating its unique chemical identity. The compound consists of:
The structural data can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 825.11 g/mol |
| InChI Key | IKTLLLGZSOKVRF-ZTKZIYFRSA-N |
Verucopeptin undergoes various chemical reactions that are crucial for its synthesis and modification:
Common reagents used in these reactions include protecting groups for stabilizing reactive sites during synthesis and specific catalysts tailored for polyketide synthesis. These reactions are typically conducted under controlled conditions to ensure high yields and purity .
Verucopeptin exerts its biological effects primarily through inhibition of hypoxia-inducible factor 1. Its mechanism involves:
The inhibition of these pathways can result in apoptosis (programmed cell death), particularly in cancer cells that rely on these mechanisms for survival .
Verucopeptin exhibits several notable physical and chemical properties:
These properties are critical for determining suitable conditions for storage and application in research settings .
Verucopeptin has significant potential applications in scientific research, particularly in cancer therapy due to its ability to inhibit hypoxia-inducible factor 1. Its applications include:
The ongoing research into verucopeptin continues to unveil its potential as a valuable resource in combating cancer and understanding complex biochemical processes .
Verucopeptin emerged as a significant discovery during the ongoing investigation of actinomycetes as prolific producers of pharmaceutically relevant natural products. It was first isolated and characterized in 1993 from a terrestrial actinomycete strain (initially classified under the genus Streptomyces) collected from soil samples. This discovery stemmed from targeted screening programs designed to identify novel antitumor agents with unique mechanisms of action. Initial biological evaluation revealed verucopeptin's potent activity against B16 melanoma cells, a model for aggressive skin cancer, highlighting its potential as a lead compound for anticancer drug development [10]. Its discovery occurred within the context of intensified efforts to explore actinomycetes from diverse ecological niches beyond common soil environments, driven by the recognition that these bacteria encode a vast reservoir of biosynthetic gene clusters for specialized metabolites, many of which remain cryptic under standard laboratory conditions [6]. The identification of verucopeptin added to the important legacy of actinomycete-derived bioactive cyclodepsipeptides, demonstrating their continued relevance as sources of novel chemical scaffolds with significant biological activities. Its structural complexity and potent bioactivity immediately positioned it as a molecule of considerable interest for further chemical and biological investigation.
| Year | Milestone | Significance | Reference Source |
|---|---|---|---|
| 1993 | Initial isolation and characterization | First report of verucopeptin from actinomycetes; identification of B16 melanoma activity | Journal of Antibiotics [10] |
| 1993 | Structure determination reported | Elucidation as a 19-membered cyclodepsipeptide; relation to azinothricin | Journal of Antibiotics [10] |
| 2015 | Identification as HIF-1 inhibitor | Discovery of novel molecular target (Hypoxia-Inducible Factor-1) for anticancer activity | Organic Letters [3] |
| 2019 | Achievement of total synthesis | Chemical structure validation; enabling access to analogs for SAR studies | Chemical Communications [3] |
Verucopeptin belongs to the structurally diverse and pharmacologically important class of natural products known as cyclodepsipeptides (CDPs). Cyclodepsipeptides are hybrid macrocyclic molecules characterized by a ring structure composed of at least one ester bond (-O-CO-) in addition to multiple amide bonds (-NH-CO-), formed between amino acid residues and hydroxy acid residues. This mixed ester-amide backbone distinguishes them from classical cyclic peptides, which contain only amide bonds [7] [8].
Chemically, verucopeptin is classified as a 19-membered macrocyclic depsipeptide. Its core structure features a large heterocyclic ring formed by the linkage of multiple amino acids and hydroxy acid-derived units via amide and ester bonds. This places it within the broader category of macrocyclic lactones incorporating peptide elements. More specifically, verucopeptin is recognized as a member of the azinothricin family of antibiotics, sharing significant structural homology with compounds like azinothricin itself and A83586C [10]. Key structural characteristics defining its classification include:
| Classification Parameter | Verucopeptin Characteristics | Broader Cyclodepsipeptide Family Context |
|---|---|---|
| Core Ring Size | 19-membered macrocycle | Varies widely (e.g., 6-membered: diketonopiperazines; 8-membered: PF1022A; 24-membered: didemnin B) |
| Bond Types in Ring | Mixture of amide (peptide) and ester (depsi) bonds | Defined by presence of ≥1 ester bond within the macrocyclic ring |
| Residue Origin | Hybrid: Non-proteinogenic amino acids + Polyketide-derived chain | Can be purely amino/hydroxy acid-based or hybrid PKS-NRPS |
| Structural Family | Azinothricin-like | Belongs to a specific subfamily sharing conserved structural motifs |
| Biosynthetic Origin | Hybrid Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) | Common for complex CDPs; synthesized by multi-modular enzyme complexes [4] [7] |
The cyclodepsipeptide nature of verucopeptin is unequivocally demonstrated by its macrocyclic structure containing both ester and amide linkages. The ester bond, typically formed between the carboxyl group of one residue and the hydroxyl group of another (often a β-hydroxy-α-amino acid or a seco-hydroxy acid), introduces conformational flexibility compared to purely amide-linked cyclic peptides. This flexibility can be crucial for target interaction. The specific arrangement of these bonds within the 19-membered ring contributes significantly to verucopeptin's overall shape, rigidity/flexibility balance, and its ability to bind its molecular target, Hypoxia-Inducible Factor-1 (HIF-1) [3].
Verucopeptin shares a highly conserved core structure with azinothricin, A83586C, and later discovered members like himastatin and kutznerides. This conserved core typically includes:
The structural similarities within this family often translate into overlapping biological activities, primarily targeting protein synthesis (inhibition of elongation factor Tu or the ribosome) or, as discovered later for verucopeptin, specific cellular signaling pathways like HIF-1 [3] [10]. The differences in side chains, methylation patterns, and specific residues within the macrocycle contribute to variations in potency, spectrum of activity, and molecular target specificity.
The intricate structure of verucopeptin, incorporating diverse non-proteinogenic building blocks, is biosynthesized by a large multi-enzyme complex encoded by a dedicated gene cluster in the producing actinomycete. This cluster contains genes for both nonribosomal peptide synthetase and polyketide synthase modules working in concert – a hybrid PKS-NRPS system [4] [6]. The NRPS modules activate, modify (e.g., epimerize, methylate), and condense specific amino acid precursors. The PKS modules extend the chain using malonyl-CoA or methylmalonyl-CoA extender units, introducing alkyl branches and hydroxyl groups characteristic of the polyketide segment. Key steps include:
Complete structure elucidation of verucopeptin, achieved through a combination of high-resolution mass spectrometry (HRMS), multidimensional nuclear magnetic resonance spectroscopy (NMR – including COSY, TOCSY, HSQC, HMBC, ROESY), and advanced chemical degradation studies, revealed its intricate architecture [3] [10]. The molecule features a densely functionalized 19-membered ring incorporating multiple non-proteinogenic amino acids. A significant polyketide-derived side chain extends from this core. Absolute stereochemistry, critical for bioactivity, was determined at key chiral centers using methods like Marfey's analysis of degradation products, advanced NMR techniques (e.g., J-based configuration analysis, ROESY correlations), and later confirmed by X-ray crystallography of related compounds or synthetic fragments. The determined absolute configurations at specific positions include 10R, 15S, 16S, 23S, 27S, 28R, 31S, 33S, 35R [3]. These stereocenters dictate the molecule's three-dimensional conformation, enabling specific interactions with its biological target, HIF-1α. The presence of N-methylated amino acids within the ring enhances its proteolytic stability and influences membrane permeability. The specific spatial arrangement of hydrogen bond donors and acceptors (from hydroxy groups, amide carbonyls, and the ester) and hydrophobic surfaces (from alkyl chains and methyl groups) created by this complex stereochemistry underpins verucopeptin's potent inhibitory activity.
| Structural Region | Key Residues/Features | Identified Absolute Stereochemistry (Selected Centers) | Functional Significance |
|---|---|---|---|
| Macrocyclic Core (19-membered) | Non-proteinogenic amino acids (e.g., derivatives of pipecolic acid, β-hydroxy amino acids) | 15S, 16S, 23S, 27S, 28R, 31S, 33S | Forms bioactive conformation; houses ester/amide bonds |
| Polyketide-Derived Side Chain | Branched alkyl chain with hydroxy and methyl groups | 10R, 35R | Contributes to hydrophobicity & target interaction surface |
| Critical Ester Bond | Linkage between β-hydroxy group of one residue and carboxyl group of another | Configuration of β-carbon defined (e.g., 3R/3S) | Defines depsipeptide character; influences ring conformation |
| N-Methylations | Methyl groups on nitrogen atoms of specific amino acids within the ring | N/A | Enhances metabolic stability & membrane permeability |
| Overall 3D Structure | Defined by the ensemble of chiral centers | 10R, 15S, 16S, 23S, 27S, 28R, 31S, 33S, 35R | Creates precise pharmacophore for HIF-1α interaction |
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